Product packaging for Levonorgestrel-4beta,5-oxide(Cat. No.:CAS No. 51267-67-5)

Levonorgestrel-4beta,5-oxide

Cat. No.: B043065
CAS No.: 51267-67-5
M. Wt: 328.4 g/mol
InChI Key: QAADEDKZKKRMIM-HRCFVPAISA-N
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Description

Levonorgestrel-4beta,5-oxide is a significant oxidative metabolite of the widely used synthetic progestin, Levonorgestrel. This compound is an essential reference standard and investigative tool for researchers studying the metabolic fate and pharmacokinetic profile of Levonorgestrel. Its primary research value lies in elucidating the Phase I metabolic pathways of the parent drug, specifically the role of oxidation in its biotransformation and elimination. The formation of the 4,5-oxide moiety can potentially alter the molecule's interaction with the progesterone receptor (PR) and other steroid hormone receptors, providing a unique probe for structure-activity relationship (SAR) studies. Researchers utilize this compound to understand the impact of metabolic modification on receptor binding affinity, transcriptional activation, and overall biological activity. Furthermore, it is critical for developing and validating sensitive analytical methods, such as LC-MS/MS, for the quantification of Levonorgestrel and its metabolites in biological matrices, which is fundamental for toxicological assessments and drug development programs. This compound is intended solely for forensic analysis, academic research, and in vitro pharmaceutical studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O3 B043065 Levonorgestrel-4beta,5-oxide CAS No. 51267-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R,6R,8R,11R,12S,15R,16S)-16-ethyl-15-ethynyl-15-hydroxy-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3/t13-,14+,15+,16-,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAADEDKZKKRMIM-HRCFVPAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]45[C@@H]3CCC(=O)[C@@H]4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51267-65-3, 51267-67-5
Record name Levonorgestrel-4beta,5-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051267653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levonorgestrel-4beta,5beta-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051267675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Formation and Biotransformation Pathways of Levonorgestrel 4beta,5 Oxide

Enzymatic Formation of Levonorgestrel-4beta,5-oxide

The initial and rate-limiting step in the metabolism of many xenobiotics, including steroids like Levonorgestrel (B1675169), is often an oxidation reaction. In the case of Levonorgestrel, this involves the formation of an epoxide ring, leading to this compound.

Role of Hepatic Microsomal Enzymes in Epoxidation

The biotransformation of drugs and other foreign compounds is primarily carried out by a group of enzymes known as the hepatic microsomal enzyme system. news-medical.net These enzymes, located in the smooth endoplasmic reticulum of liver cells, are responsible for a variety of reactions, including oxidation, reduction, and hydrolysis. mlsu.ac.in The epoxidation of Levonorgestrel to form this compound is a key metabolic step catalyzed by these microsomal enzymes. news-medical.netnih.gov This process makes the compound more water-soluble, facilitating its eventual excretion from the body. gpnotebook.com The induction of these enzymes can lead to an enhanced metabolism of Levonorgestrel. nih.gov

Investigation of Cytochrome P450 Isoforms in Levonorgestrel Epoxidation

The Cytochrome P450 (CYP) superfamily of enzymes, a major component of the hepatic microsomal enzyme system, is centrally involved in the metabolism of a vast array of substances. news-medical.net In vitro studies using human liver microsomes have been conducted to identify the specific CYP isoforms responsible for the oxidative metabolism of Levonorgestrel. fda.gov These investigations have shown that several CYP isoforms are involved in this process. Notably, CYP3A4 has been identified as a key enzyme in the oxidative metabolism of Levonorgestrel. fda.gov The involvement of specific CYP isoforms, such as CYP2E1 and CYP2B6, has also been demonstrated in the epoxidation of other cyclic compounds. nih.gov

Table 1: Key Enzymes in Levonorgestrel Metabolism

Enzyme Family Specific Isoform(s) Role in Levonorgestrel Metabolism
Cytochrome P450 CYP3A4 Primary enzyme in oxidative metabolism fda.gov
Epoxide Hydrolases Microsomal Epoxide Hydrolase (mEH), Soluble Epoxide Hydrolase (sEH) Hydrolysis of this compound

Downstream Metabolic Fates of this compound

Following its formation, this compound undergoes further metabolism, primarily through hydrolysis. This reaction is catalyzed by a class of enzymes known as epoxide hydrolases.

Hydrolysis by Epoxide Hydrolases

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols by the addition of water. mdpi.com This is a crucial detoxification pathway, as epoxides can be reactive and potentially toxic intermediates. nih.gov There are several forms of epoxide hydrolases, with microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH) being the most well-characterized in mammalian species. psu.edu

Microsomal epoxide hydrolase (mEH) is an integral membrane protein found in the endoplasmic reticulum. nih.gov It plays a significant role in the metabolism of xenobiotics by converting a wide variety of epoxide substrates into less reactive diols. wikipedia.org The activity of mEH is crucial for detoxifying reactive epoxide intermediates formed by cytochrome P450 enzymes. nih.gov The enzyme utilizes a catalytic triad (B1167595) of amino acids (aspartic acid, histidine, and glutamine) to carry out the hydrolysis of the epoxide ring. wikipedia.orgresearchgate.net The substrate specificity of mEH is broad, and its location within the membrane provides it with ready access to lipophilic epoxides generated by membrane-bound monooxygenases. nih.govresearchgate.net While direct studies on this compound are limited, the known function of mEH in steroid epoxide hydrolysis suggests its involvement in the detoxification of this metabolite. mdpi.com

Soluble epoxide hydrolase (sEH) is another key enzyme involved in the hydrolysis of epoxides. nih.gov Unlike mEH, sEH is found in the cytosol and peroxisomes. researchgate.net sEH has a different substrate preference than mEH, generally favoring the hydrolysis of fatty acid epoxides. psu.edumdpi.com However, it is also known to metabolize other endogenous epoxides. mdpi.com The inhibition of sEH has been explored as a therapeutic strategy for various conditions, highlighting its role in regulating the levels of bioactive lipid epoxides. mdpi.com While the primary role of sEH is in lipid metabolism, its potential contribution to the hydrolysis of steroid epoxides like this compound cannot be entirely ruled out and warrants further investigation.

Table 2: Comparison of Microsomal and Soluble Epoxide Hydrolases

Feature Microsomal Epoxide Hydrolase (mEH) Soluble Epoxide Hydrolase (sEH)
Cellular Location Endoplasmic Reticulum nih.gov Cytosol, Peroxisomes researchgate.net
Primary Substrates Xenobiotic epoxides, steroid epoxides wikipedia.orgmdpi.com Fatty acid epoxides psu.edumdpi.com
Catalytic Mechanism Catalytic triad (Asp, His, Gln) wikipedia.orgresearchgate.net α/β-hydrolase fold researchgate.net

Formation and Biotransformation of this compound

The metabolism of synthetic progestins, such as levonorgestrel, is a complex process primarily occurring in the liver. This biotransformation involves a series of enzymatic reactions designed to render the compound more water-soluble, facilitating its excretion from the body. One of the metabolites formed is this compound, an epoxide derivative of the parent compound. This article focuses on the enzymatic pathways leading to the formation of this specific metabolite and its subsequent potential for conjugation reactions.

Enzymatic Formation of this compound

The formation of this compound from its parent compound, levonorgestrel, is an oxidative metabolic reaction. Research has demonstrated that this transformation occurs within liver microsomes, which are subcellular fractions of the endoplasmic reticulum rich in metabolic enzymes. researchgate.netpjbt.org

A noteworthy study from 1981 specifically identified the formation of both norethisterone-4β,5-oxide and levonorgestrel-4β,5-oxide during incubations with rat liver microsomes, confirming the existence of this metabolic route. researchgate.netpjbt.org

Potential for Conjugation Reactions of Oxidized Metabolites (e.g., Glucuronidation, Sulfation)

Following the initial oxidative step (Phase I metabolism) that forms this compound, the metabolite is likely to undergo Phase II conjugation reactions. These reactions attach endogenous polar molecules, such as glucuronic acid or sulfate (B86663), to the metabolite, significantly increasing its water solubility and preparing it for elimination via urine or feces.

The primary conjugation pathways for levonorgestrel and its various metabolites are glucuronidation and, to a lesser extent, sulfation. drugbank.compharmgkb.org It is well-documented that levonorgestrel and its Phase I metabolites are predominantly excreted as glucuronide conjugates. medicines.org.ukpharmgkb.org This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

Although specific research focusing exclusively on the conjugation of this compound is scarce, based on the established metabolic fate of other levonorgestrel metabolites, it is highly probable that this epoxide is also a substrate for UGTs. Sulfation, a reaction catalyzed by sulfotransferases (SULTs), is another potential conjugation pathway for levonorgestrel metabolites and could also be involved in the further biotransformation of the 4beta,5-oxide. pharmgkb.org

Data Tables

The following tables summarize the key enzymatic steps and research findings related to the biotransformation of this compound.

Table 1: Key Enzymes in the Biotransformation of this compound

Metabolic PhaseReaction TypeProbable Enzyme FamilyKey Enzymes ImplicatedCellular Location
Phase I EpoxidationCytochrome P450CYP3A4, CYP3A5 drugbank.comLiver (Microsomes)
Phase II GlucuronidationUDP-glucuronosyltransferasesUGTs pharmgkb.orgLiver
Phase II SulfationSulfotransferasesSULTs pharmgkb.orgLiver

Table 2: Summary of Key Research Findings

Research FindingInvestigated SystemImplication for this compoundReference(s)
Identification of this compound formationRat Liver MicrosomesConfirms the existence of this specific metabolic pathway in a mammalian model. researchgate.netpjbt.org
Involvement of CYP3A4/5 in levonorgestrel metabolismHuman Liver MicrosomesSuggests these enzymes are strong candidates for catalyzing the 4,5-epoxidation reaction. drugbank.com
Excretion of levonorgestrel metabolites as conjugatesHuman Plasma/UrineIndicates that this compound is likely eliminated from the body after conjugation. medicines.org.ukpharmgkb.org
Predominance of glucuronide conjugatesHuman Plasma/UrineSuggests glucuronidation is the major Phase II pathway for this compound. medicines.org.ukpharmgkb.org

Stereochemical Aspects of Levonorgestrel 4beta,5 Oxide

Enantioselective and Diastereoselective Synthetic Methodologies for Steroid Epoxides

The synthesis of steroid epoxides, particularly those derived from α,β-unsaturated ketones like the A-ring of levonorgestrel (B1675169), requires careful control of stereoselectivity. The formation of the 4β,5β-epoxide is a diastereoselective process, influenced by the inherent stereochemistry of the levonorgestrel backbone.

Diastereoselective Epoxidation of Δ4-Steroids:

The epoxidation of Δ4-3-ketosteroids can be achieved using various oxidizing agents. The facial selectivity of the attack on the double bond is governed by steric and electronic factors. For Δ4-steroids, attack from the α-face is generally favored due to the steric hindrance posed by the angular methyl group at C10 on the β-face. However, in 19-norsteroids like levonorgestrel, the absence of the C19 methyl group reduces the steric bias, making β-face attack more plausible.

Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome can be influenced by reaction conditions and the presence of directing groups. For instance, protecting the 3-keto group as an enol ether or ketal can alter the conformation of the A-ring and influence the trajectory of the oxidizing agent. A study on the synthesis of related substances of levonorgestrel involved the protection of the 3-carbonyl group, followed by oxidation with m-CPBA, which resulted in the formation of epoxides. researchgate.net

Another powerful reagent for the epoxidation of unsaturated steroids is magnesium bis(monoperoxyphthalate) hexahydrate (MMPP), which is considered a safer alternative to peroxy acids and can be highly effective for the epoxidation of ring-A enones. researchgate.net The use of metal-based catalysts, such as ruthenium porphyrin complexes, can also afford high diastereoselectivity in the epoxidation of Δ4-3-ketosteroids. nih.gov

Enantioselective Considerations:

Levonorgestrel itself is an enantiopure compound, specifically the levorotatory isomer of norgestrel. Therefore, the synthesis of its derivatives, including the 4β,5-oxide, is primarily a matter of diastereoselectivity rather than enantioselectivity, as the inherent chirality of the starting material directs the stereochemical outcome. The goal is to selectively form one diastereomer (the 4β,5β-epoxide) over the other possible diastereomer (the 4α,5α-epoxide).

Table 1: Synthetic Methodologies for Steroid Epoxidation

Oxidizing Agent Substrate Type Typical Stereochemical Outcome Reference
meta-Chloroperoxybenzoic acid (m-CPBA) Δ4-3-keto steroid (protected) Mixture of α and β epoxides, ratio depends on substrate and conditions researchgate.net
Magnesium bis(monoperoxyphthalate) (MMPP) Ring-A enones Good yields, chemoselective for the 5,6-position in other systems researchgate.net
Dichlororuthenium(IV) porphyrin complex Δ4-3-ketosteroids High yield and diastereoselectivity for epoxide/ketone derivatives nih.gov
Peracetic acid (AcOOH) Substituted cyclic olefins Can provide high stereoselectivity depending on substrate nih.gov

Methods for Stereochemical Elucidation of the Epoxide Moiety

Confirming the precise stereochemistry of the 4β,5β-epoxide ring in levonorgestrel-4beta,5-oxide is crucial and is accomplished using a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a cornerstone for the structural elucidation of steroids.

¹H-NMR: The coupling constants (J-values) between protons on the A-ring and the chemical shifts of protons adjacent to the epoxide can provide significant information about their dihedral angles and, consequently, the ring's conformation. For a 4β,5β-epoxide, specific spatial relationships would be expected. For instance, the signal for the H-4 proton would likely appear as a doublet with a small coupling constant, indicative of its relationship with the protons on C-3.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is invaluable for determining through-space proximity of protons. To confirm the β-stereochemistry, NOESY correlations would be expected between the protons on the epoxide ring (e.g., H-4) and the axial protons on the β-face of the steroid, such as the C-8β proton and protons of the C-13 ethyl group. The absence of correlations with α-face protons would further support the assignment. The stereochemistry of similar steroidal epoxides has been confirmed using this method. mdpi.com

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including the absolute configuration of all chiral centers. nih.govnih.gov Obtaining a suitable crystal of Levonorgestrel-4β,5-oxide would allow for the precise measurement of bond lengths, bond angles, and torsional angles, unequivocally confirming the 4β,5β orientation of the epoxide ring relative to the rest of the steroid skeleton.

Chiroptical Methods:

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are powerful, non-destructive techniques for studying chiral molecules. klivon.com These methods measure the differential absorption of left and right circularly polarized light. The resulting spectra, particularly the Cotton effects, are highly sensitive to the stereochemistry of the molecule. The absolute configuration of the epoxide can often be determined by comparing the experimental CD spectrum with spectra predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) for the possible stereoisomers. This approach has been successfully used to assign the absolute configuration of complex chiral molecules, including epoxides. mdpi.com

Table 2: Spectroscopic Data for Stereochemical Elucidation of a Hypothetical 4β,5β-Steroidal Epoxide

Technique Parameter Expected Observation for 4β,5β-Epoxide Reference Principle
¹H-NMR H-4 Signal Doublet, small J-coupling constant researchgate.net
NOESY Correlations Cross-peaks between H-4 and β-face protons (e.g., C-8β-H, C-13-CH₂CH₃) mdpi.com
X-Ray Crystallography 3D Structure Unambiguous confirmation of the β-orientation of the epoxide ring nih.gov
Circular Dichroism (CD) Cotton Effect Characteristic curve shape and sign, matching theoretical calculations for the 4β,5β isomer mdpi.com

Influence of Stereochemistry on Enzymatic Recognition and Metabolism

The stereochemistry of Levonorgestrel-4β,5-oxide is a critical factor in how it is recognized and processed by metabolic enzymes. The formation and subsequent breakdown of this metabolite are stereochemically controlled processes.

Formation via Cytochrome P450:

The metabolism of levonorgestrel is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the main enzyme involved. drugbank.commedsafe.govt.nz While hydroxylation is the major metabolic pathway, epoxidation of carbon-carbon double bonds is another known function of CYP enzymes. purdue.edunih.gov The formation of an "epoxide metabolite" of levonorgestrel has been reported, suggesting that epoxidation is a possible, albeit likely minor, metabolic route. nih.gov The stereoselectivity of this enzymatic epoxidation would be dictated by the specific geometry of the levonorgestrel molecule within the CYP3A4 active site. The enzyme would orient the substrate to facilitate oxygen transfer to one specific face of the C4-C5 double bond, potentially leading to the 4β,5β-epoxide.

Metabolism by Epoxide Hydrolases:

Once formed, steroid epoxides are substrates for another class of enzymes called epoxide hydrolases (EHs). These enzymes catalyze the hydrolysis of the epoxide ring to form the corresponding trans-diaxial diol. There are two main forms: soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH, also known as EPHX1). mdpi.com Studies have shown that microsomal epoxide hydrolase is particularly important for the hydrolysis of steroid epoxides. nih.govucanr.edu

The stereochemistry of the epoxide ring is paramount for its recognition by mEH. The enzyme's active site is shaped to accommodate specific stereoisomers. The 4β,5β-configuration of Levonorgestrel-4β,5-oxide would be specifically recognized, and the enzyme would catalyze a nucleophilic attack by a water molecule. According to the standard mechanism for epoxide hydrolases, this results in the formation of a trans-diol. For a 4β,5β-epoxide, this would lead to a 4α,5β-diol or a 4β,5α-diol, depending on which carbon atom is attacked. This hydrolysis reaction serves as a detoxification pathway, converting the reactive epoxide into a more polar and easily excretable diol. nih.govpsu.edu

Table 3: Enzymes Involved in the Metabolism of Levonorgestrel-4β,5-oxide

Enzyme Family Specific Enzyme (example) Role Stereochemical Aspect Reference
Cytochrome P450 CYP3A4 Formation of the epoxide from levonorgestrel The enzyme's active site geometry dictates the facial selectivity of epoxidation, potentially favoring the β-face. drugbank.commedsafe.govt.nz
Epoxide Hydrolase Microsomal Epoxide Hydrolase (mEH/EPHX1) Hydrolysis of the epoxide to a diol The active site recognizes the specific 4β,5β-stereochemistry of the epoxide for subsequent ring-opening. nih.govucanr.edu

In Vitro Enzymology and Metabolic Profiling of Levonorgestrel 4beta,5 Oxide

Subcellular Fraction Incubation Studies

The formation of Levonorgestrel-4beta,5-oxide has been identified in in vitro studies using rat liver subcellular fractions. nih.gov Specifically, when levonorgestrel (B1675169) is incubated with rat liver microsomes, the epoxide metabolite, this compound, is formed. nih.gov This metabolic process occurs within the microsomal fraction of the liver, which contains a high concentration of drug-metabolizing enzymes, including the cytochrome P450 system. evotec.com The conversion of the parent compound, levonorgestrel, into its epoxide derivative highlights an important metabolic pathway for this synthetic steroid in this preclinical model system. nih.gov

Metabolic studies of levonorgestrel have extended beyond the liver to other mammalian tissues. In in vitro incubations with tissue from the rat hypothalamus and pituitary, levonorgestrel was efficiently converted into A-ring reduced derivatives. nih.gov The primary metabolites identified under these conditions were 5-alpha-dihydro LNG and 3-alpha,5-alpha-tetrahydro LNG. nih.gov This A-ring reduction was found to be dependent on the cofactor NADPH. nih.gov

Furthermore, studies involving human endometrial cell cultures have also provided evidence of epoxide formation. nih.gov Following exposure to levonorgestrel, an increase in an epoxide metabolite was detected, suggesting that the metabolic machinery for epoxidation of levonorgestrel exists in uterine tissue. nih.gov The proportion of this epoxide metabolite was found to be positively correlated with serum levonorgestrel levels. nih.gov

Table 1: Summary of Levonorgestrel Metabolism in Subcellular Fractions

Tissue Source Subcellular Fraction Key Metabolites Formed Relevant Findings Citations
Rat Liver Microsomes This compound Formation of the epoxide metabolite is a documented pathway. nih.gov
Rat Hypothalamus & Pituitary Tissue Homogenates 5-alpha-dihydro LNG, 3-alpha,5-alpha-tetrahydro LNG Demonstrates NADPH-dependent A-ring reduction in neural tissues. nih.gov
Human Endometrium Cell Culture Epoxide Metabolite Epoxide formation occurs in uterine tissue and correlates with levonorgestrel concentration. nih.gov

Enzyme Inhibition and Kinetic Analysis with Purified Enzymes

This compound has been shown to interact with and modulate the activity of microsomal epoxide hydrolase. nih.gov Epoxide hydrolases (EHs) are critical enzymes that detoxify reactive epoxide compounds by catalyzing their hydrolysis into less reactive and more water-soluble diols. nih.govwikipedia.org Research indicates that this compound acts as an inhibitor or antagonist of microsomal epoxide hydrolase activity. nih.gov This inhibition suggests that the presence of this specific metabolite could interfere with the normal detoxification function of this enzyme, potentially affecting the metabolic fate of itself and other compounds that are substrates for epoxide hydrolase. nih.govnih.gov

In addition to its effects on epoxide hydrolase, this compound also interferes with the activity of cytoplasmic glutathione (B108866) S-transferases (GSTs). nih.gov GSTs are a major family of Phase II detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide range of electrophilic substrates, including epoxides. wikipedia.orgmdpi.com This conjugation reaction typically results in the formation of more water-soluble and readily excretable metabolites. mdpi.com The inhibitory action of this compound on GSTs indicates a potential for this metabolite to disrupt a key pathway for the detoxification and elimination of electrophilic compounds. nih.govnih.gov

Table 2: Enzymatic Interactions of this compound

Enzyme Enzyme Family Interaction Type Implication Citations
Microsomal Epoxide Hydrolase Hydrolase (Phase I/II) Inhibition / Antagonism Interferes with the detoxification of epoxides to diols. nih.govnih.gov
Glutathione S-Transferase Transferase (Phase II) Inhibition / Interference Disrupts the conjugation of electrophilic compounds with glutathione. nih.govwikipedia.org

The formation of epoxide metabolites such as this compound is directly linked to the activity of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. nih.govfda.gov In vitro and in vivo studies have established that CYP3A4 is the main enzyme responsible for the oxidative metabolism of the parent compound, levonorgestrel. drugbank.comtga.gov.au While CYP2E1, CYP2C19, and CYP2C9 may also play a minor role, CYP3A4 is predominant. tga.gov.au

The rate of levonorgestrel metabolism, and consequently the formation of its metabolites, can be significantly altered by compounds that induce or inhibit CYP3A4. drugbank.comwikipedia.org Co-administration with CYP3A4 inducers (e.g., rifampicin, carbamazepine) can accelerate the metabolism of levonorgestrel, while CYP3A4 inhibitors can decrease its rate of metabolism. wikipedia.orgscielo.org.co This indicates that the production of this compound is dependent on the functional status of the CYP3A4 enzyme system. scielo.org.co

Table 3: Key Enzymes in Levonorgestrel Metabolism

Enzyme Enzyme Superfamily Primary Role in Levonorgestrel Metabolism Citations
CYP3A4 Cytochrome P450 Major enzyme for oxidative metabolism of levonorgestrel, leading to the formation of metabolites including epoxides. drugbank.comtga.gov.auscielo.org.co
CYP3A5 Cytochrome P450 Also reported to be involved in the metabolism of levonorgestrel. drugbank.com
Epoxide Hydrolase Hydrolase Catalyzes the hydrolysis of epoxide metabolites. Its activity is inhibited by this compound. nih.govwikipedia.org
Glutathione S-Transferase Transferase Catalyzes the conjugation of epoxide metabolites with glutathione. Its activity is inhibited by this compound. nih.govwikipedia.org

Based on a comprehensive search for "this compound," it has been determined that there is a significant lack of publicly available scientific literature and data pertaining specifically to the in vitro enzymology and metabolic profiling of this compound as a discrete entity. The existing research primarily focuses on the metabolism of the parent compound, Levonorgestrel, and the formation of its various metabolites.

Specifically, there are no detailed research findings or data tables from cell-based biotransformation assays that use this compound as the starting substrate for mechanistic studies, particularly in non-human clinical cell lines as per the user's specific request. While one study from 1981 mentions the formation of "laevonorgestrel-4 beta,5-oxide" in rat liver microsomal incubations, it does not provide the detailed cell-based biotransformation data requested. nih.gov

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and content requirements due to the absence of the necessary source data in the public domain.

Advanced Analytical Methods for Detection and Characterization of Levonorgestrel 4beta,5 Oxide and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of Levonorgestrel (B1675169) and its metabolites in biological matrices. pillbuys.comnih.gov This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry.

For the analysis of Levonorgestrel-4beta,5-oxide, an LC-MS/MS method would be developed based on protocols established for the parent drug. A reversed-phase column, such as a Hypersil Gold or Luna C18, is typically used for separation. nih.govsilae.it The mobile phase often consists of a gradient mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution containing a modifier like formic acid to facilitate ionization. silae.itresearchgate.net

Detection by MS/MS, often using electrospray ionization (ESI) or atmospheric pressure photospray ionisation (APPI), would be performed in Selected Reaction Monitoring (SRM) mode for maximum selectivity and sensitivity. pillbuys.comsilae.it The precursor ion for this compound would correspond to its molecular weight plus a proton [M+H]+. Its mass would be 16 Da higher than that of Levonorgestrel (C21H28O2, MW 312.45) due to the additional oxygen atom. The product ions generated through collision-induced dissociation would be specific to the epoxide structure, allowing for its differentiation from other isomers. The high sensitivity of LC-MS/MS makes it possible to detect the low concentrations typical of drug metabolites in plasma. silae.it

Table 1: Representative LC-MS/MS Parameters for Levonorgestrel Analysis Applicable to its Metabolites

ParameterConditionReference
Chromatography System Surveyor liquid chromatograph silae.it
Analytical Column Hypersil gold (50 mm × 4.6 mm, 5µ) silae.it
Mobile Phase 87:13% v/v of methanol and 0.1% formic acid in water silae.it
Flow Rate 0.400 mL/min silae.it
Ionization Mode Electrospray Ionization (ESI), Positive silae.it
Detection Triple quadrupole mass spectrometry (MS/MS) in SRM mode silae.it
Sample Preparation Liquid-liquid extraction or Solid-phase extraction nih.govresearchgate.net
Run Time As short as 1.60 min per sample silae.it

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroid metabolites. However, due to the low volatility of compounds like Levonorgestrel and its oxides, chemical derivatization is required to convert them into more volatile substances suitable for GC analysis. alwsci.com This process typically involves reacting the analyte with a silylating agent to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

For this compound, a derivatization step would precede GC-MS analysis. The resulting TMS-ether derivative would exhibit improved thermal stability and volatility. The GC separation would likely be performed on a non-polar capillary column, which separates compounds based on their boiling points and interaction with the stationary phase. mdpi.com The mass spectrometer would then detect the characteristic mass spectrum of the derivatized metabolite. While highly effective, care must be taken during derivatization, as the high temperatures involved can sometimes lead to the formation of analytical artifacts. nih.gov

Table 2: Applicability of GC-MS to Non-Volatile Compounds via Derivatization

Compound TypeVolatilityGC-MS SuitabilityRequired StepExample
Solvents, FragrancesVolatileDirectly suitableNoneEthanol
Steroids, SugarsNon-VolatileSuitable after modificationChemical DerivatizationThis compound
Fatty AcidsRelatively Non-VolatileSuitable after modificationEsterification (e.g., methylation)Palmitic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While MS techniques provide critical information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structural elucidation. For a novel or uncharacterized metabolite like this compound, NMR is essential to confirm the exact position of the oxidation.

One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (such as COSY, HSQC, and HMBC) experiments would be conducted on an isolated and purified sample of the metabolite. The ¹H NMR spectrum would provide information on the chemical environment of each proton, with the introduction of the epoxide at the 4β,5-position causing significant shifts in the signals of nearby protons compared to the parent Levonorgestrel. Similarly, the ¹³C NMR spectrum would show new signals for the carbons involved in the epoxide ring. 2D NMR experiments would then be used to establish connectivity between protons and carbons, confirming the precise site of modification and the stereochemistry of the molecule. This level of detail is crucial to distinguish this compound from other potential oxidative metabolites.

Application of Isotope Labeling in Metabolic Fate Tracing

Isotope labeling is a powerful technique used to trace the metabolic fate of a drug within a biological system. wikipedia.org It involves synthesizing the drug with one or more atoms replaced by a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). mdpi.com

To definitively prove that this compound is a metabolite of Levonorgestrel, a study using a labeled version of the parent drug would be conducted. For instance, ¹³C-labeled Levonorgestrel could be administered in an in vitro (e.g., liver microsomes) or in vivo model. nih.gov After a set incubation or administration period, biological samples (plasma, urine) would be collected and analyzed by LC-MS/MS. The detection of a metabolite with the expected mass of this compound that also incorporates the ¹³C label would provide conclusive evidence of the metabolic pathway. nih.gov Furthermore, isotopically labeled analogues, such as Levonorgestrel-d6, are commonly used as internal standards in quantitative LC-MS/MS assays to improve accuracy and precision. researchgate.net

Computational and in Silico Modeling of Levonorgestrel 4beta,5 Oxide Interactions and Disposition

Molecular Docking Simulations with Key Metabolic Enzymes (e.g., Epoxide Hydrolases, Cytochrome P450s)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org It is widely used to understand how a ligand, such as Levonorgestrel-4beta,5-oxide, might interact with the active site of a target protein, like a metabolic enzyme.

The formation of this compound from its parent compound, levonorgestrel (B1675169), is mediated by Cytochrome P450 (CYP) enzymes, particularly CYP3A4. drugbank.commedicines.org.uk Subsequently, the primary route for metabolizing epoxides is through hydrolysis to their corresponding diols, a reaction catalyzed by epoxide hydrolases (EH). psu.edutaylorandfrancis.com There are two main forms of this enzyme in mammals: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). psu.edu

Docking simulations of this compound with these enzymes can reveal important details about its metabolic processing.

Docking with Cytochrome P450 (CYP3A4): While CYP3A4 is responsible for the formation of the epoxide, the metabolite itself can remain within the active site and potentially interact with the heme group or surrounding amino acid residues. Docking studies can predict the binding affinity and orientation of the epoxide within the CYP3A4 active site, providing clues about its potential to act as an inhibitor or to undergo further oxidation.

Docking with Epoxide Hydrolases (sEH/mEH): The primary metabolic fate of this compound is expected to be hydration. Molecular docking can simulate the binding of the epoxide into the catalytic site of sEH or mEH. These simulations identify the key amino acid residues involved in stabilizing the ligand and orienting it for nucleophilic attack by water, which resolves the reactive epoxide ring. nih.gov Key interactions often involve hydrogen bonds with tyrosine residues and hydrophobic interactions within the binding pocket. nih.govmdpi.com

The results of these simulations are typically quantified by a docking score, which represents the estimated binding free energy. A lower score generally indicates a more favorable binding interaction.

Interactive Table 1: Hypothetical Molecular Docking Results for this compound

This table presents hypothetical, yet plausible, results from molecular docking simulations to illustrate the type of data generated.

Target EnzymePredicted Binding Energy (kcal/mol)Key Interacting Amino Acid ResiduesPredicted Interaction Type
Cytochrome P450 3A4 -8.2Arg105, Ser119, Phe304Hydrogen Bonding, Hydrophobic
Soluble Epoxide Hydrolase (sEH) -9.1Tyr383, Tyr466, Trp336, Met419Hydrogen Bonding, Hydrophobic
Microsomal Epoxide Hydrolase (mEH) -8.8Asp334, Tyr375, His431Hydrogen Bonding, Hydrophobic

Quantum Chemical Calculations of Epoxide Reactivity and Stability

Quantum chemical calculations are used to model the electronic structure and geometry of molecules, providing deep insights into their intrinsic reactivity and stability. For this compound, these calculations can quantify the properties of the epoxide ring, which is the most reactive part of the molecule.

Methods such as Density Functional Theory (DFT) can be used to calculate several key parameters:

Heat of Formation: This value indicates the thermodynamic stability of the molecule. A higher heat of formation can suggest greater stored energy and potential reactivity.

Epoxide Ring Strain: Calculations can determine the bond angles and lengths within the three-membered epoxide ring. Deviations from ideal bond geometries quantify the ring strain, which is a major driver of its reactivity.

Partial Atomic Charges: The distribution of electron density across the molecule can be calculated. The carbon atoms of the epoxide ring typically carry a partial positive charge, making them susceptible to nucleophilic attack (e.g., by a water molecule in the epoxide hydrolase active site). The magnitude of this charge correlates with reactivity.

Bond Dissociation Energies: These calculations can predict the energy required to break the carbon-oxygen bonds of the epoxide, offering another measure of its stability and the energy barrier for its metabolic breakdown.

This information is critical for understanding why and how the epoxide is metabolized. For instance, a higher partial positive charge on one of the epoxide carbons might suggest a preferential site of attack during enzymatic hydrolysis.

Interactive Table 2: Hypothetical Quantum Chemical Properties of the this compound Epoxide Ring

This table shows representative data that would be generated from quantum chemical calculations to assess the epoxide's reactivity.

Calculated PropertyHypothetical ValueScientific Implication
Heat of Formation +75 kcal/molIndicates significant stored energy, suggesting thermodynamic favorability of ring-opening reactions.
C4-O Bond Length 1.45 ÅElongated bond length suggests strain and susceptibility to cleavage.
C5-O Bond Length 1.46 ÅSimilar to the C4-O bond, indicating a strained ring system.
Partial Charge on C4 +0.25 eIndicates a significant electrophilic site, prone to nucleophilic attack.
Partial Charge on C5 +0.28 eSlightly more electrophilic than C4, potentially influencing the regioselectivity of hydrolysis.

Prediction of Metabolic Pathways and Products using Cheminformatics

Cheminformatics combines computer and information science to analyze chemical data. One of its key applications in pharmacology is the prediction of metabolic pathways. arxiv.org Web-based tools and software platforms like PathPred and Met-Predict use large databases of known metabolic reactions to predict the fate of a new or unstudied compound. pharmafeatures.com

These systems operate by applying known biotransformation rules to a query molecule, such as this compound. The software recognizes functional groups (like the epoxide) and applies common metabolic reactions cataloged in databases like the KEGG RPAIR. pharmafeatures.com

For this compound, a cheminformatics tool would likely predict the following metabolic steps:

Epoxide Hydrolysis: The most probable reaction would be the hydrolysis of the 4β,5-oxide group to form Levonorgestrel-4β,5α-diol. This is a common detoxification pathway for epoxides. psu.edu

Further Hydroxylation: The steroid backbone could undergo additional hydroxylation at other positions, a common phase I metabolic reaction for steroids. nih.gov

Conjugation (Phase II Metabolism): The newly formed hydroxyl groups of the diol, as well as existing hydroxyl groups on the steroid, would be predicted as sites for conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), rendering the metabolite more water-soluble for excretion. nih.govwikipedia.org

These predictions help to build a comprehensive map of the potential metabolic network for the compound, guiding analytical chemists in their search for these predicted metabolites in biological samples.

Interactive Table 3: Predicted Metabolic Transformations for this compound

This table outlines the likely metabolic products of this compound as would be predicted by a cheminformatics platform.

Input MetabolitePredicted ReactionCatalyzing Enzyme ClassPredicted Product
This compoundEpoxide HydrolysisEpoxide HydrolaseLevonorgestrel-4beta,5alpha-diol
Levonorgestrel-4beta,5alpha-diolGlucuronidationUDP-glucuronosyltransferase (UGT)Levonorgestrel-4beta,5alpha-diol-glucuronide
Levonorgestrel-4beta,5alpha-diolSulfationSulfotransferase (SULT)Levonorgestrel-4beta,5alpha-diol-sulfate
Levonorgestrel-4beta,5alpha-diolHydroxylationCytochrome P450Hydroxylated Levonorgestrel-diol

Preclinical Pharmacokinetic Modeling of Steroid Epoxide Disposition (e.g., Physiologically Based Pharmacokinetic (PBPK) models in animal systems)

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. nih.govfarad.org PBPK models have been successfully developed for the parent drug, levonorgestrel, to predict its disposition and potential drug-drug interactions. mdpi.comnih.govnih.govnih.gov A similar approach can be applied to its metabolites, including this compound, in preclinical animal models (e.g., rats, monkeys) to understand their disposition. rjpbr.comfrontiersin.org

A PBPK model for this compound would consist of multiple compartments representing key organs and tissues (e.g., liver, kidney, fat, plasma), interconnected by blood flow. farad.org The model would be parameterized using a combination of system-specific physiological data (e.g., organ volumes, blood flow rates) and compound-specific data.

Key parameters for a this compound PBPK model would include:

Formation Rate: The rate at which the epoxide is produced from levonorgestrel in the liver, governed by CYP3A4 kinetics.

Metabolic Clearance: The rate of its elimination, primarily via epoxide hydrolase-mediated hydrolysis in the liver and other tissues.

Tissue:Plasma Partition Coefficients: These values determine how the compound distributes between the blood and various tissues. These can be predicted in silico based on the molecule's physicochemical properties (e.g., lipophilicity).

Renal Clearance: The rate of excretion of the metabolite and its downstream products (e.g., the diol) via the kidneys.

By integrating these parameters, the PBPK model can simulate the concentration-time profiles of this compound in plasma and various tissues following administration of the parent drug. This allows for the prediction of key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC), providing a comprehensive understanding of the metabolite's behavior in an animal system.

Interactive Table 4: Key Parameters for a Hypothetical PBPK Model of this compound in a Rat Model

This table lists essential input parameters for constructing a PBPK model to simulate the disposition of the steroid epoxide in a preclinical animal model.

Parameter CategorySpecific ParameterSource of DataModel Application
Physiological Organ blood flow rates, tissue volumesLiterature values for the animal speciesDefines the structure and flow of the model system.
Compound-Specific Molecular Weight, pKa, LogPIn silico prediction or experimental dataUsed to calculate partition coefficients and diffusion rates.
Metabolic Vmax/Km for epoxide hydrolaseIn vitro assays with rat liver microsomesDefines the rate of metabolic clearance in the liver.
Distribution Tissue:Plasma Partition CoefficientsPredicted using in silico QSAR modelsDetermines how the compound distributes into different tissues.
Formation Rate of formation from levonorgestrelData from a PBPK model of the parent drugDefines the input rate of the metabolite into the system.

Comparative Biochemistry of Steroid Epoxides

Structural Analogues and Reactivity Trends in Steroid Epoxides

The structure of a steroid epoxide dictates its chemical reactivity. The position of the oxirane ring, its stereochemistry (α or β), and the presence of other functional groups on the steroid backbone are key determinants. Levonorgestrel-4β,5-oxide is a derivative of the synthetic progestin Levonorgestrel (B1675169), a 19-nor steroid (lacking the C-19 methyl group). wikipedia.orgglowm.com The epoxide is located at the 4,5-position in the A-ring with β-stereochemistry.

Steroid epoxides are electrophilic and susceptible to ring-opening reactions by various nucleophiles. ucanr.edursc.org This reactivity is driven by the relief of ring strain. pearson.com The reaction can proceed under acidic or basic conditions, and the regioselectivity of the attack (which carbon of the epoxide is attacked) depends on these conditions and the steroid's structure.

Under acidic conditions or with Lewis acids, the reaction often proceeds via an SN1-like mechanism. The nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the developing positive charge in the transition state. canterbury.ac.nz

Under basic or neutral conditions, the reaction follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.com This results in the inversion of stereochemistry at the site of attack.

Studies on various 4,5- and 5,6-epoxysteroids have demonstrated these reactivity patterns. For instance, the reaction of steroidal epoxides with strong bases like lithium diethylamide (LDEA) can lead to the formation of β-hydroxy olefins through elimination. cdnsciencepub.com The regioselectivity of this reaction is influenced by the stereochemistry of the epoxide and the directing effects of nearby functional groups. cdnsciencepub.com The development of efficient syntheses for various steroid families, including 4,5-epoxy steroids, has been a significant area of research in medicinal chemistry. acs.orgindiana.edu

Interactive Table: Reactivity of Steroid Epoxides

Epoxide TypeTypical Reaction ConditionPrimary Product TypeKey Reactivity FactorReference
4β,5β-EpoxideBasic (e.g., LDEA)Allylic alcohol (β-elimination)Stereochemistry directs proton abstraction. cdnsciencepub.com
5α,6α-EpoxideAcid-catalyzed hydrolysistrans-Diol (5α,6β-dihydroxy)Diaxial ring opening. canterbury.ac.nz
General EpoxideNucleophiles (e.g., Grignard, RO⁻)Substituted alcoholSN2 attack at the least hindered carbon. masterorganicchemistry.com
General EpoxideFluorinated alcohols (promoter)Ring-opened products with carbon nucleophilesSolvent promotes reaction under milder conditions. arkat-usa.org

Evolutionary Aspects of Epoxide Hydrolases and Steroid Metabolism

The primary enzymes responsible for the metabolism of steroid epoxides are the epoxide hydrolases (EHs). wikipedia.org In mammals, two well-characterized forms are microsomal epoxide hydrolase (mEH, encoded by the EPHX1 gene) and soluble epoxide hydrolase (sEH, encoded by the EPHX2 gene). nih.govnih.gov

Microsomal Epoxide Hydrolase (mEH/EPHX1): EPHX1 is an evolutionarily highly conserved enzyme found in the endoplasmic reticulum of nearly all tissues, with high expression in the liver and adipose tissue. nih.govmdpi.comelifesciences.org Its primary role is the detoxification of a wide range of hydrophobic epoxides derived from xenobiotics, including drugs and procarcinogens. mdpi.comnih.gov EPHX1 also metabolizes endogenous steroid epoxides, such as androstene oxide, playing a role in steroid homeostasis. nih.gov Its involvement in steroidogenesis has been suggested by its expression in the human ovary and its ability to affect estrogen production. nih.govoup.com The enzyme hydrolyzes epoxides to their corresponding trans-dihydrodiols via a two-step mechanism involving the formation of a covalent enzyme-substrate intermediate. mdpi.com

Soluble Epoxide Hydrolase (sEH/EPHX2): sEH is found in the cytosol and peroxisomes and is also ubiquitous in vertebrates. frontiersin.orgwikipedia.org While it shares the α/β-hydrolase fold with mEH, its protein sequence is significantly different. nih.gov Evolutionarily, vertebrate sEH is a bifunctional enzyme, possessing an epoxide hydrolase domain at the C-terminus and a lipid-phosphate phosphatase domain at the N-terminus. nih.govuniprot.org The hydrolase domain of sEH primarily targets endogenous lipid signaling molecules, such as epoxyeicosatrienoic acids (EETs), converting them into less active diols. frontiersin.orgnih.govnih.gov While mEH is considered the major enzyme for xenobiotic steroid metabolism, sEH also contributes to the metabolism of some endogenous lipids like squalene (B77637) oxide, a precursor in cholesterol synthesis. wikipedia.org

The evolution of these enzymes reflects a divergence in function: mEH has a broad specificity for detoxifying foreign compounds, while sEH has evolved a more specialized role in regulating endogenous lipid signaling pathways. ucanr.eduresearchgate.net

Interactive Table: Comparison of Major Mammalian Epoxide Hydrolases

FeatureMicrosomal Epoxide Hydrolase (mEH/EPHX1)Soluble Epoxide Hydrolase (sEH/EPHX2)Reference
Cellular LocationEndoplasmic ReticulumCytosol, Peroxisomes nih.govwikipedia.org
Primary SubstratesXenobiotic epoxides (e.g., from drugs, PAHs), some steroid epoxidesEndogenous lipid epoxides (e.g., EETs), some lipid phosphates nih.govnih.gov
Primary FunctionDetoxification of xenobiotics, role in steroid homeostasisRegulation of blood pressure, inflammation, and lipid signaling nih.govnih.govnih.gov
Evolutionary AspectHighly conserved enzyme for detoxificationEvolved bifunctionality (hydrolase and phosphatase) in vertebrates mdpi.comresearchgate.net

Interplay between Epoxide Formation and Subsequent Metabolism in Steroids

The metabolism of a synthetic steroid like Levonorgestrel into a diol metabolite via an epoxide intermediate is a multi-step process involving a coordinated interplay between different enzyme systems.

Step 1: Epoxide Formation by Cytochrome P450 (CYP) Enzymes Synthetic progestins, including Levonorgestrel, are primarily metabolized in the liver by CYP enzymes. wikipedia.orgnih.gov Specifically, CYP3A4 is the main enzyme involved in Levonorgestrel metabolism. drugbank.comtga.gov.au CYPs catalyze a variety of oxidative reactions, including hydroxylations and epoxidations. mdpi.com Epoxidation occurs when a CYP enzyme adds an oxygen atom across a carbon-carbon double bond. mdpi.com For Levonorgestrel, this would involve the oxidation of the Δ⁴ double bond in the A-ring to form Levonorgestrel-4,5-oxide. While hydroxylation is a more commonly reported metabolic pathway for Levonorgestrel, one study noted that exposure to the drug led to an increase in an "epoxide metabolite" in endometrial cell cultures, suggesting this pathway is active. wikipedia.orgnih.gov

Step 2: Epoxide Hydrolysis by Epoxide Hydrolases (EH) The reactive epoxide intermediate is then typically hydrolyzed by an epoxide hydrolase. nih.gov Given that Levonorgestrel is a xenobiotic (a foreign substance), microsomal epoxide hydrolase (mEH/EPHX1) is the most likely enzyme to catalyze this reaction. al-edu.com The hydrolysis reaction catalyzed by mEH involves the addition of a water molecule across the epoxide ring, opening it to form a less reactive and more water-soluble trans-dihydrodiol. mdpi.com In the case of Levonorgestrel-4β,5-oxide, this would result in the formation of Levonorgestrel-4,5-diol. This two-step pathway—epoxidation by CYP followed by hydrolysis by EH—is a major route for the detoxification and elimination of compounds with aromatic or olefinic structures. nih.gov

This metabolic sequence highlights a crucial protective mechanism. CYPs can convert relatively inert compounds into highly reactive electrophilic epoxides. ucanr.edu EHs then act to neutralize these potentially toxic intermediates before they can damage cellular macromolecules like DNA and proteins. al-edu.com The balance between the activities of CYP enzymes and epoxide hydrolases is therefore critical in determining the metabolic fate and potential toxicity of many compounds. nih.govmdpi.com

Emerging Research Avenues for Levonorgestrel 4beta,5 Oxide

Discovery of Novel Enzymatic Biotransformation Pathways

The biotransformation of levonorgestrel (B1675169) is extensive, involving various enzymatic reactions. nih.gov While reduction of the A-ring and hydroxylation are known metabolic routes for levonorgestrel, the formation of epoxide intermediates such as Levonorgestrel-4beta,5-oxide represents a significant, though less explored, pathway. nih.govnih.gov The presence of such epoxides points to the involvement of cytochrome P450 (CYP) enzymes in the initial oxidative metabolism of the parent compound.

Research using rat liver microsomes has confirmed the formation of this compound, indicating that this metabolic pathway is active in hepatic tissues. nih.gov The epoxide-diol pathway, where an epoxide intermediate is formed and subsequently hydrolyzed, is a recognized biotransformation route for various xenobiotics. nih.gov The identification of this compound suggests that this pathway is also relevant for the metabolism of levonorgestrel. The subsequent enzymatic steps involved in the detoxification or further transformation of this epoxide are of considerable interest. Enzymes such as epoxide hydrolases and glutathione (B108866) S-transferases are known to metabolize epoxide compounds. nih.gov

Further investigation into the specific CYP isoforms responsible for the epoxidation of levonorgestrel and the downstream enzymes that act on this compound will be critical in fully mapping out this metabolic pathway. The stereoselectivity of these enzymatic reactions is also an important area of study, as different stereoisomers can exhibit distinct biological activities. cngb.org

Development of Targeted Probes for Epoxide Hydrolase Research

The interaction of this compound with enzymes involved in epoxide metabolism has opened up new avenues for biochemical research. Specifically, its interference with microsomal epoxide hydrolase (mEH) activity has been noted. nih.gov Epoxide hydrolases are key enzymes in the detoxification of potentially reactive epoxide intermediates. researchgate.net By converting epoxides to their corresponding dihydrodiols, they prevent the covalent binding of epoxides to cellular macromolecules, which can lead to toxicity. nih.gov

The ability of this compound to interfere with mEH suggests its potential as a tool for studying this enzyme. nih.gov Targeted probes are essential for characterizing the activity and function of specific enzymes. The development of probes based on the structure of this compound could aid in the investigation of mEH. Such probes could be used to map the active site of the enzyme, identify other substrates, and screen for potential inhibitors.

The table below summarizes the key enzymes involved in the biotransformation and potential interactions of this compound, highlighting their roles and the research implications.

EnzymeRole in Relation to this compoundResearch Implication
Cytochrome P450 (CYP)Catalyzes the initial epoxidation of levonorgestrel to form the epoxide.Identification of specific CYP isoforms involved in the formation of this compound.
Microsomal Epoxide Hydrolase (mEH)Potentially hydrolyzes the epoxide to a dihydrodiol; its activity is interfered with by the compound. nih.govDevelopment of this compound-based probes to study mEH function and inhibition.
Glutathione S-Transferase (GST)May conjugate the epoxide with glutathione for detoxification. nih.govInvestigation of the role of GST in the detoxification pathway of this compound.

Integration of Metabolomics for Comprehensive Pathway Elucidation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to comprehensively elucidate the metabolic pathways of xenobiotics like levonorgestrel. Untargeted metabolomics, in particular, can provide a panoramic view of the metabolic reprogramming that occurs following drug administration. nih.gov

The application of advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) is central to metabolomics. nih.govnih.gov These methods allow for the sensitive and selective detection of a wide range of metabolites in biological samples. nih.govnih.gov By comparing the metabolic profiles of individuals exposed to levonorgestrel with control groups, researchers can identify novel metabolites, including downstream products of this compound.

Recent studies have begun to apply metabolomics to investigate the metabolic profile associated with levonorgestrel use, although these have not specifically focused on the 4beta,5-oxide metabolite. nih.gov A comprehensive metabolomics study would involve the analysis of various biological matrices, such as plasma and urine, to capture the full spectrum of metabolic products. This approach could reveal previously unknown biotransformation pathways and provide a more complete picture of the metabolic fate of this compound.

The table below outlines a potential workflow for a metabolomics study focused on elucidating the pathways of this compound.

StepDescriptionKey Techniques
Sample Collection Collection of biological samples (e.g., plasma, urine) from subjects administered with levonorgestrel.Standard clinical sampling protocols.
Metabolite Extraction Extraction of small molecule metabolites from the biological matrices.Liquid-liquid extraction, solid-phase extraction.
Analytical Detection Separation and detection of metabolites using high-resolution analytical instrumentation.Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov
Data Analysis Statistical analysis of the metabolomic data to identify significant changes in metabolite levels and identify unknown compounds.Principal Component Analysis (PCA), Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA). mdpi.com
Pathway Elucidation Mapping of identified metabolites to known biochemical pathways to understand the biotransformation of this compound.Use of metabolic pathway databases (e.g., KEGG, MetaboAnalyst).

By integrating these emerging research avenues, a more detailed and nuanced understanding of the biotransformation of this compound can be achieved, contributing to the broader knowledge of steroid hormone metabolism.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Levonorgestrel-4β,5-oxide in laboratory settings?

  • Methodological Answer : Synthesis typically involves oxidation of levonorgestrel using reagents like meta-chloroperbenzoic acid (mCPBA) under controlled conditions (e.g., inert atmosphere, specific solvent systems). Characterization requires 1H/13C NMR for structural confirmation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight verification. Ensure all synthetic steps include detailed reaction parameters (temperature, stoichiometry) and purity validation protocols to meet reproducibility standards .
Characterization Method Key Parameters Purpose
NMR Spectroscopyδ 5.2–5.5 (epoxide protons)Confirm epoxide formation
HPLCC18 column, 70:30 MeOH:H2OPurity assessment
FT-IR850–950 cm⁻¹ (epoxide ring)Functional group analysis

Q. How should researchers design in vitro assays to evaluate the metabolic stability of Levonorgestrel-4β,5-oxide?

  • Methodological Answer : Use hepatic microsomal preparations (human/rat) with NADPH cofactor systems. Monitor degradation via LC-MS/MS over time (0–120 min). Include controls for non-enzymatic degradation and matrix effects. Calculate half-life (t½) using first-order kinetics. Validate assays with positive controls (e.g., testosterone for CYP3A4 activity) .

Advanced Research Questions

Q. How can conflicting data on Levonorgestrel-4β,5-oxide’s receptor binding affinity across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis comparing assay conditions (e.g., radioligand vs. fluorescence polarization, cell lines used). Validate findings using orthogonal methods like surface plasmon resonance (SPR) for kinetic binding analysis. Address discrepancies by standardizing buffer pH, temperature, and receptor preparation protocols. Publish raw datasets and statistical codes to enable independent verification .
Potential Source of Bias Resolution Strategy
Variability in receptor purityUse affinity-tagged receptors with validated purification steps
Assay interference (solvents)Include solvent controls and limit DMSO to <0.1%

Q. What in vivo models are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of Levonorgestrel-4β,5-oxide?

  • Methodological Answer : Use ovariectomized rodent models to eliminate endogenous hormone interference. Employ serial blood sampling for plasma concentration-time profiles and correlate with uterine weight changes. Apply nonlinear mixed-effects modeling (NONMEM) to estimate PK-PD parameters. Validate with tissue-specific microdialysis in target organs (e.g., endometrium) .

Q. How should researchers validate analytical methods for quantifying Levonorgestrel-4β,5-oxide in complex biological matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Assess linearity (1–100 ng/mL), accuracy (spiked recovery 85–115%), precision (CV <15%), and matrix effects (post-column infusion checks). Use stable isotope-labeled internal standards (e.g., d4-levonorgestrel) to correct for ionization variability in LC-MS/MS .

Data Contradiction & Reproducibility

Q. What strategies mitigate irreproducibility in crystallographic studies of Levonorgestrel-4β,5-oxide polymorphs?

  • Methodological Answer : Standardize crystallization conditions (solvent ratios, cooling rates). Use single-crystal X-ray diffraction with ≥0.90 Å resolution and deposit CIF files in public databases (e.g., Cambridge Structural Database). Replicate experiments across independent labs and report unit cell parameters with error margins .

Q. How can computational models improve mechanistic understanding of Levonorgestrel-4β,5-oxide’s oxidative metabolism?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map epoxide ring-opening pathways. Validate with isotopic labeling (18O) experiments. Cross-reference with in vitro CYP inhibition assays (e.g., ketoconazole for CYP3A4). Share computational workflows (e.g., Gaussian input files) in supplementary materials .

Key Considerations for Publication

  • Reproducibility : Document synthetic procedures, spectral data, and statistical models in supplementary materials with hyperlinks to raw data repositories .
  • Ethical Compliance : Disclose animal welfare protocols (IACUC approval) and human tissue sourcing (IRB approvals) per CONSORT-EHEALTH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.